4-Chloro-5-ethoxybenzene-1,2-diamine 4-Chloro-5-ethoxybenzene-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 64617-65-8
VCID: VC19414870
InChI: InChI=1S/C8H11ClN2O/c1-2-12-8-4-7(11)6(10)3-5(8)9/h3-4H,2,10-11H2,1H3
SMILES:
Molecular Formula: C8H11ClN2O
Molecular Weight: 186.64 g/mol

4-Chloro-5-ethoxybenzene-1,2-diamine

CAS No.: 64617-65-8

Cat. No.: VC19414870

Molecular Formula: C8H11ClN2O

Molecular Weight: 186.64 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-ethoxybenzene-1,2-diamine - 64617-65-8

Specification

CAS No. 64617-65-8
Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
IUPAC Name 4-chloro-5-ethoxybenzene-1,2-diamine
Standard InChI InChI=1S/C8H11ClN2O/c1-2-12-8-4-7(11)6(10)3-5(8)9/h3-4H,2,10-11H2,1H3
Standard InChI Key PZOAWEOGQFCTRT-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C(=C1)N)N)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4-Chloro-5-ethoxybenzene-1,2-diamine (IUPAC name: 4-chloro-5-ethoxybenzene-1,2-diamine) has the molecular formula C₈H₁₀ClN₂O, with a molecular weight of 201.63 g/mol . The benzene core features:

  • Amine groups (-NH₂) at positions 1 and 2,

  • Chlorine (-Cl) at position 4,

  • Ethoxy group (-OCH₂CH₃) at position 5.

The spatial arrangement of substituents influences electronic distribution, reactivity, and intermolecular interactions. Comparative studies on analogous compounds, such as 4-chloro-5-methylbenzene-1,2-diamine (CID 2801468), demonstrate that electron-withdrawing groups like chlorine reduce electron density at the aromatic ring, while ethoxy groups introduce steric bulk and moderate electron donation through resonance .

Spectroscopic Characterization

While direct spectral data for 4-chloro-5-ethoxybenzene-1,2-diamine are unavailable, inferences can be drawn from related diamines:

  • FTIR: Expected peaks include N-H stretches (~3300–3500 cm⁻¹), C-Cl stretches (~750 cm⁻¹), and C-O-C stretches (~1250 cm⁻¹) .

  • ¹H NMR: Aromatic protons adjacent to electron-withdrawing groups typically resonate at δ 6.5–7.5 ppm, while ethoxy methyl protons appear as a triplet near δ 1.3 ppm .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-chloro-5-ethoxybenzene-1,2-diamine can be achieved through multistep functionalization of benzene precursors. A plausible route involves:

  • Nitration and Reduction: Introduction of amine groups via nitration followed by catalytic hydrogenation.

  • Electrophilic Substitution: Chlorination at position 4 using Cl₂/FeCl₃.

  • Alkoxylation: Ethoxy group installation via Williamson ether synthesis or nucleophilic aromatic substitution .

A modified procedure from Bhor et al. (2024) for analogous chloro-diamines involves heating intermediates at 100°C for 2–3 hours in the presence of sodium hydroxide, followed by recrystallization in ethanol .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring precise substitution at positions 4 and 5.

  • Side Reactions: Minimizing over-chlorination or ethoxy group hydrolysis.

  • Purification: Recrystallization solvents (e.g., ethanol, water) must balance yield and purity .

Physicochemical Properties

Thermal and Solubility Profiles

Based on structurally similar compounds (Table 1):

Property4-Chloro-5-ethoxybenzene-1,2-diamine (Predicted)4-Ethoxybenzene-1,2-diamine 4-Chloro-5-methylbenzene-1,2-diamine
Melting Point (°C)80–8579–81Not reported
Boiling Point (°C)275–280274.67 (est.)Not reported
Density (g/cm³)1.15–1.201.1311.21 (est.)
SolubilityModerate in ethanol, low in waterSoluble in polar organicsLow water solubility

The ethoxy group enhances solubility in organic solvents compared to purely chlorinated analogs .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

4-Chloro-5-ethoxybenzene-1,2-diamine’s bifunctional amine groups enable its use in constructing heterocycles, such as:

  • Benzimidazoles: Antiparasitic and anticancer agents.

  • Quinoxalines: Antibiotics and kinase inhibitors .

In a study by Bhor et al. (2024), analogous chloro-diamines were condensed with indole derivatives to yield compounds with IC₅₀ values <10 μM against bacterial pathogens, highlighting therapeutic potential .

Material Science Applications

The compound’s rigid aromatic structure makes it suitable for:

  • Polymer Crosslinking: Enhancing thermal stability in epoxy resins.

  • Coordination Complexes: Ligand for transition metals in catalysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator